Isomaltopentaose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

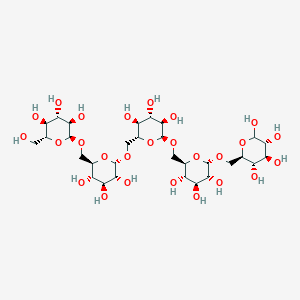

Structure

2D Structure

Properties

IUPAC Name |

(3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O26/c31-1-6-11(32)17(38)22(43)27(53-6)49-3-8-13(34)19(40)24(45)29(55-8)51-5-10-15(36)20(41)25(46)30(56-10)50-4-9-14(35)18(39)23(44)28(54-9)48-2-7-12(33)16(37)21(42)26(47)52-7/h6-47H,1-5H2/t6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17+,18+,19+,20+,21-,22-,23-,24-,25-,26?,27+,28+,29+,30+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJNEIZIUZSCIE-DQEKYIGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OCC5C(C(C(C(O5)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OC[C@@H]5[C@H]([C@@H]([C@H](C(O5)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

828.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical Structure and Bonding of Isomaltopentaose

This technical guide provides a comprehensive overview of the chemical structure, bonding, and characterization of this compound. This compound is a maltooligosaccharide, a key component of isomaltooligosaccharides (IMOs), which are gaining interest in the food and pharmaceutical industries for their prebiotic properties.[1][2]

Chemical Structure and Bonding

This compound is an oligosaccharide composed of five D-glucopyranose units.[2] These units are linked in a linear fashion primarily by α-(1,6)-glycosidic bonds.[2][3] This linkage distinguishes it from its isomer, maltopentaose, which consists of five glucose units linked by α-(1,4)-glycosidic bonds.[4] The α-(1,6) linkage in this compound makes it resistant to digestion by human intestinal enzymes, which readily hydrolyze α-(1,4)-glycosidic bonds.[1][3]

-

IUPAC Name: α-D-Glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→6)-D-glucose

-

SMILES (Simplified Molecular Input Line Entry System): C([C@@H]1--INVALID-LINK--OC[C@@H]2--INVALID-LINK--OC[C@@H]3--INVALID-LINK--OC[C@@H]4--INVALID-LINK--OC[C@H]5--INVALID-LINK--O)O)O)O)O)O)O)O)O)O)O)O)O)O)O">C@HO

The structure of this compound is represented by the following diagram:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that this compound is often produced as part of a mixture of isomaltooligosaccharides, and properties may vary depending on the purity.[3]

| Property | Value | Reference |

| Molecular Formula | C₃₀H₅₂O₂₆ | [4] |

| Molecular Weight | 828.7 g/mol | [4] |

| CAS Number | 6082-32-2 | [2] |

| Appearance | White crystalline powder or syrup | [3][5] |

| Solubility | Soluble in water | [6] |

| Sweetness | Lower than sucrose | [5] |

| Digestibility | Resistant to digestion in the upper gastrointestinal tract | [3] |

| Stability | Highly resistant to heat and acid | [5] |

Experimental Protocols for Structural Elucidation

The structural characterization of oligosaccharides like this compound relies on a combination of advanced analytical techniques. The diversity in saccharide structure arises from the different monosaccharide compositions and the way they are linked, including bond orientation and position of the glycosidic bonds.[7]

NMR spectroscopy is a powerful non-destructive technique for determining the detailed three-dimensional structure of molecules in solution. For oligosaccharides, 1H and 13C NMR are used to identify the monosaccharide units, their anomeric configuration (α or β), and the linkage positions of the glycosidic bonds.

General Protocol:

-

Sample Preparation: A small amount of the purified this compound is dissolved in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O).

-

Data Acquisition: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer.

-

Spectral Analysis:

-

¹H NMR: The chemical shifts of anomeric protons (typically in the range of 4.5-5.5 ppm) provide information about the anomeric configuration. Coupling constants (J-values) help in assigning proton signals.

-

¹³C NMR: The chemical shifts of anomeric carbons (around 100 ppm) and carbons involved in glycosidic linkages are particularly informative.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons and carbons, allowing for the complete assignment of all signals and unambiguous determination of the glycosidic linkage positions. For instance, an HMBC correlation between the anomeric proton of one glucose unit and the C6 of the adjacent unit confirms a (1→6) linkage.[8][9]

-

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and sequence of oligosaccharides.[10] When coupled with fragmentation techniques (tandem MS or MS/MS), it can provide information about the glycosidic linkages.[7]

General Protocol:

-

Ionization: The this compound sample is ionized using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[10]

-

Mass Analysis (MS1): The mass-to-charge ratio (m/z) of the molecular ion is determined, which confirms the molecular weight of the pentasaccharide.

-

Fragmentation (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation (CID) or other fragmentation methods.[7] This breaks the glycosidic bonds, generating a series of fragment ions.

-

Fragment Analysis: The m/z values of the fragment ions are analyzed. The mass differences between consecutive fragment ions correspond to the mass of a glucose residue, allowing for the determination of the monosaccharide sequence. The specific fragmentation patterns can also provide clues about the linkage positions, although differentiating isomers can be challenging.[7]

Logical Workflow for Structural Characterization

The following diagram illustrates a typical workflow for the structural characterization of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. biosynth.com [biosynth.com]

- 3. Isomaltooligosaccharide - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. dietarysupplements.alfa-chemistry.com [dietarysupplements.alfa-chemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. Differentiation of oligosaccharide isomers by direct infusion multidimensional mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization and Monitoring of Isomalto/Malto-Polysaccharide Formation by Different 4,6-α-Glucanotransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pub.epsilon.slu.se [pub.epsilon.slu.se]

Isomaltopentaose: A Technical Guide to its Natural Sources and Discovery

Introduction

Isomaltopentaose is a branched oligosaccharide composed of five glucose units linked primarily by α-1,6 glycosidic bonds. As a member of the isomaltooligosaccharide (IMO) family, it is recognized for its potential prebiotic properties and its role as a functional food ingredient. This technical guide provides an in-depth overview of the natural sources of this compound, the history of its discovery, and detailed methodologies for its analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and food science.

Natural Sources of this compound

This compound is found in a variety of natural and fermented food products. Its presence is often the result of enzymatic activity on starch or other carbohydrates.

Honey

Honey is a well-documented natural source of a complex mixture of sugars, including a variety of oligosaccharides. This compound, along with other isomaltooligosaccharides like isomaltose, isomaltotriose, and isomaltotetraose (B46569), has been identified as a minor component of honey.[1] The formation of these oligosaccharides in honey is attributed to the enzymatic activity of α-glucosidase present in bees, which catalyzes transglucosylation reactions. The concentration of individual oligosaccharides in honey can vary significantly depending on the floral source, geographical origin, and storage conditions. While specific quantitative data for this compound in honey is scarce, it is generally considered a trace component.

Fermented Foods

Fermentation processes, particularly those involving lactic acid bacteria and yeasts, can lead to the synthesis of various oligosaccharides, including this compound.

-

Sourdough: The complex microbial community in sourdough, consisting of lactic acid bacteria and yeasts, produces a range of enzymes that can modify the carbohydrates present in flour.[2][3] This enzymatic activity can lead to the formation of isomaltooligosaccharides, including this compound, contributing to the unique flavor and texture of sourdough bread.[4]

-

Kimchi: This traditional Korean fermented vegetable dish is another source of isomaltooligosaccharides. The fermentation process, driven by various lactic acid bacteria, results in the production of enzymes that can synthesize oligosaccharides from the available sugars in the raw materials.[5][6]

Discovery of this compound

The discovery of this compound is closely linked to the broader investigation of the complex carbohydrate composition of natural products, particularly honey. In a comprehensive study on the oligosaccharides present in honey, Siddiqui and Furgala in 1967 were among the first to isolate and identify a series of isomaltooligosaccharides.[1] Their work involved the fractionation of honey carbohydrates and the characterization of the isolated compounds. Through techniques available at the time, including chemical and enzymatic hydrolysis and specific optical rotation measurements, they successfully identified isomaltotetraose and this compound in honey.[1] This research provided concrete evidence of the natural occurrence of this compound.

dot

Caption: Discovery Timeline of this compound.

Quantitative Data

Precise quantitative data for this compound in natural sources is limited in the scientific literature. Most studies focus on the total content of isomaltooligosaccharides (IMOs) or report the presence of a range of these oligosaccharides without specifying the concentration of each.

| Natural Source | This compound Concentration | Notes |

| Honey | Identified as a minor component; specific concentration data is not widely available.[1] | Concentration is dependent on floral source and other factors. |

| Sourdough | Present due to fermentation; quantitative data is not readily available.[4] | Formation is dependent on the specific microorganisms and fermentation conditions. |

| Kimchi | Present as a result of fermentation; quantitative data is not well-documented.[5][6] | Varies with ingredients and fermentation process. |

Experimental Protocols

The analysis of this compound in complex food matrices typically involves chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common method.

Sample Preparation for Honey and Fermented Foods

-

Homogenization: Homogenize the sample to ensure uniformity.

-

Dilution: Accurately weigh a portion of the homogenized sample and dilute it with deionized water.

-

Protein Precipitation (for fermented foods): For samples like kimchi and sourdough, a protein precipitation step may be necessary. This can be achieved by adding acetonitrile (B52724) or using Carrez clarification reagents.

-

Centrifugation and Filtration: Centrifuge the diluted sample to pellet any solids. Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

HPLC Analysis of this compound

Method 1: HPLC with Evaporative Light Scattering Detection (ELSD)

-

Column: Amino-propyl bonded silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example, an initial isocratic phase with a higher concentration of acetonitrile (e.g., 75-80%) followed by a gradient to a lower concentration of acetonitrile to elute the larger oligosaccharides.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40 °C.

-

ELSD Settings:

-

Nebulizer Temperature: 30-40 °C.

-

Evaporator Temperature: 60-80 °C.

-

Gas Flow Rate (Nitrogen): 1.5-2.5 L/min.

-

-

Quantification: External standard calibration using a certified this compound standard.

Method 2: HPLC with Refractive Index (RI) Detection

-

Column: Similar to the ELSD method, an amino-propyl column is suitable.

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 35 °C) to ensure a stable baseline for the RI detector.

-

RI Detector Temperature: Also maintained at a constant temperature, typically the same as the column.

-

Quantification: External standard calibration with an this compound standard.

dot

Caption: Workflow for this compound Analysis.

Signaling Pathways and Biological Activity

This compound, as a component of IMOs, is considered a prebiotic. Prebiotics are substrates that are selectively utilized by host microorganisms conferring a health benefit. The primary mechanism of action for prebiotics like this compound is their fermentation by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus. This fermentation process produces short-chain fatty acids (SCFAs), including butyrate, propionate, and acetate. These SCFAs have numerous physiological effects, including providing an energy source for colonocytes, modulating the immune system, and influencing gut-brain axis signaling.

dot

Caption: Prebiotic Action of this compound.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. sourdoughinstitute.com [sourdoughinstitute.com]

- 3. Enzymatic and bacterial conversions during sourdough fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. opendata.uni-halle.de [opendata.uni-halle.de]

- 5. KR960005000B1 - Preparing process of kimchi containing oligosaccharide - Google Patents [patents.google.com]

- 6. FUNCTIONAL PROPERTIES OF KIMCHI (KOREAN FERMENTED VEGETABLES) | International Society for Horticultural Science [ishs.org]

Isomaltopentaose: A Key Prebiotic Component of Isomalto-oligosaccharides

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Isomalto-oligosaccharides (IMOs) are increasingly recognized for their prebiotic potential, contributing to gut health and offering therapeutic promise for various metabolic and gastrointestinal disorders.[1][2][3] Central to the functionality of IMOs are their constituent oligosaccharides, including isomaltopentaose. This technical guide provides a comprehensive overview of this compound as a key prebiotic component of IMOs. It delves into its structure, its role in modulating the gut microbiota, the production of beneficial metabolites like short-chain fatty acids (SCFAs), and the experimental methodologies used to elucidate these effects. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the prebiotic activity of this compound and its potential applications.

Introduction to Isomalto-oligosaccharides (IMOs) and this compound

Isomalto-oligosaccharides are a mixture of glucose oligomers, primarily linked by α-1,6-glycosidic bonds, with some containing α-1,4 linkages.[2][4] They are found naturally in some fermented foods like miso and soy sauce but are commercially produced by the enzymatic hydrolysis of starch.[4] The composition of commercial IMOs can vary but typically includes isomaltose, panose, isomaltotriose, isomaltotetraose, and this compound.[5][6]

This compound is a five-unit glucose oligomer. Its structure, characterized by α-1,6-glycosidic linkages, makes it resistant to digestion by human upper gastrointestinal enzymes, allowing it to reach the colon largely intact.[1][4] This resistance to digestion is a key characteristic of prebiotics, enabling them to be selectively fermented by the gut microbiota.

Prebiotic Activity of this compound and IMOs

The primary prebiotic effect of this compound and other IMO components lies in their ability to selectively stimulate the growth and/or activity of beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species.[4][6] This modulation of the gut microbiota composition contributes to a healthier gut environment.

Modulation of Gut Microbiota

Numerous studies have demonstrated the positive impact of IMOs on the gut microbiome. In vitro fermentation studies using human fecal inocula have shown that IMOs promote the growth of Bifidobacterium and Lactobacillus.[7] Animal studies have corroborated these findings, showing an increased abundance of these beneficial bacteria in rodents fed IMO-supplemented diets.[8] For instance, one study in rats found that an IMO diet significantly increased the number of lactobacilli compared to control and inulin (B196767) diets.[8]

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of this compound and other IMOs by gut bacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate (B1210297), propionate, and butyrate.[1][9] These metabolites play a crucial role in maintaining gut health and have systemic effects on the host.

-

Acetate: The most abundant SCFA, it serves as an energy source for peripheral tissues.[9]

-

Propionate: Primarily metabolized in the liver, it is involved in gluconeogenesis and has been shown to have hypocholesterolemic effects.[9]

-

Butyrate: The preferred energy source for colonocytes, it plays a vital role in maintaining the integrity of the intestinal barrier, has anti-inflammatory properties, and has been shown to inhibit the growth of colon cancer cells.[10]

A clinical study in older men demonstrated that a diet supplemented with 10g of active IMOs for 30 days significantly increased fecal concentrations of acetate and propionate.[1]

Quantitative Data on the Prebiotic Effects of IMOs

The following tables summarize quantitative data from various studies on the composition of IMOs and their impact on gut microbiota and SCFA production.

Table 1: Typical Composition of Isomalto-oligosaccharides (IMOs)

| Component | Linkage Type | Degree of Polymerization (DP) | Typical Percentage in Commercial IMOs |

| Isomaltose | α-1,6 | 2 | 21.4%[11] |

| Panose | α-1,6 and α-1,4 | 3 | 19.6%[11] |

| Isomaltotriose | α-1,6 | 3 | Varies |

| Isomaltotetraose | α-1,6 | 4 | 16.2%[11] |

| This compound | α-1,6 | 5 | Varies |

| Isomaltohexaose | α-1,6 | 6 | 26.7%[11] |

Table 2: Effects of IMO Supplementation on Gut Microbiota and SCFA Production

| Study Type | Subject | Dosage | Duration | Key Findings | Reference |

| Human Clinical Trial | Older Men | 10 g/day | 30 days | Significantly increased fecal acetate and propionate. | [1] |

| Animal Study (Rats) | Male Rats | 20 g/kg of diet | Not specified | Increased abundance of Lactobacillus reuteri and Lactobacillus intestinalis. | [1] |

| Animal Study (Rats) | F344 Rats | Not specified | 6 weeks | Increased the number of lactobacilli and total intestinal bacteria. | [8] |

| In Vitro Fermentation | Human Fecal Inoculum | 1% and 2% MOS | Not specified | 2% MOS increased total SCFA content and the abundance of Bifidobacterium. | [12] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to assess the prebiotic potential of this compound and IMOs.

In Vitro Fermentation using Human Fecal Inoculum

This method simulates the fermentation process in the human colon to evaluate the prebiotic effects of a substrate on the gut microbiota.

Objective: To determine the ability of this compound to modulate the composition and activity of the human gut microbiota.

Methodology:

-

Fecal Sample Collection: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months.

-

Inoculum Preparation: The fecal sample is homogenized in a buffer solution under anaerobic conditions to create a fecal slurry.

-

Fermentation Medium: A basal medium containing nutrients for bacterial growth is prepared. The test substrate (this compound) is added to the experimental group, while a control group contains no added carbohydrate or a known prebiotic like FOS for comparison.

-

Fermentation: The fecal inoculum is added to the fermentation medium, and the mixture is incubated anaerobically at 37°C for a specified period (e.g., 24-48 hours).[13]

-

Sample Analysis: At different time points, samples are collected to analyze:

-

Microbiota Composition: 16S rRNA gene sequencing is used to determine changes in the relative abundance of different bacterial genera.

-

SCFA Production: Gas chromatography (GC) is used to quantify the concentrations of acetate, propionate, and butyrate.[8]

-

pH: The pH of the fermentation medium is measured as an indicator of acid production.

-

Quantification of this compound and other IMOs

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of oligosaccharides in IMO products.

Objective: To determine the concentration of this compound and other oligosaccharides in an IMO mixture.

Methodology:

-

Sample Preparation: The IMO sample is dissolved in a suitable solvent (e.g., deionized water) and filtered to remove any particulate matter.

-

HPLC System: An HPLC system equipped with a suitable column (e.g., a polymer-based amino column) and a refractive index (RI) detector or an evaporative light-scattering detector (ELSD) is used.[14][15]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used as the mobile phase.

-

Analysis: The prepared sample is injected into the HPLC system. The retention time of each peak is compared to that of known standards (e.g., pure this compound) to identify the different oligosaccharides.

-

Quantification: The concentration of each oligosaccharide is determined by comparing the peak area or height to a calibration curve generated from standard solutions of known concentrations.[14]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key processes related to the prebiotic activity of this compound.

Caption: Workflow for in vitro fermentation of this compound.

Caption: Signaling pathway of SCFA effects on gut health.

Conclusion

This compound, as a significant component of isomalto-oligosaccharides, exhibits robust prebiotic properties. Its resistance to digestion allows it to be selectively fermented by beneficial gut bacteria, leading to a favorable modulation of the gut microbiota and the production of health-promoting short-chain fatty acids. The data and methodologies presented in this guide underscore the potential of this compound as a functional food ingredient and a target for therapeutic development aimed at improving gastrointestinal health and addressing metabolic disorders. Further research into the specific effects of purified this compound and its synergistic interactions with other IMO components will continue to elucidate its full potential.

References

- 1. Current Research on the Role of Isomaltooligosaccharides in Gastrointestinal Health and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. metagenicsinstitute.com [metagenicsinstitute.com]

- 3. Current Research on the Role of Isomaltooligosaccharides in Gastrointestinal Health and Metabolic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caringsunshine.com [caringsunshine.com]

- 5. dietarysupplements.alfa-chemistry.com [dietarysupplements.alfa-chemistry.com]

- 6. Production of a Series of Long-Chain Isomaltooligosaccharides from Maltose by Bacillus subtilis AP-1 and Associated Prebiotic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure‐Specific Fermentation of Galacto‐Oligosaccharides, Isomalto‐Oligosaccharides and Isomalto/Malto‐Polysaccharides by Infant Fecal Microbiota and Impact on Dendritic Cell Cytokine Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influence of isomalto-oligosaccharides on intestinal microbiota in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Key Signals Produced by Gut Microbiota Associated with Metabolic Syndrome, Cancer, Cardiovascular Diseases, and Brain Functions [mdpi.com]

- 11. library.search.tulane.edu [library.search.tulane.edu]

- 12. In Vitro Prebiotic Effects of Malto-Oligosaccharides Containing Water-Soluble Dietary Fiber - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Fermentation Behavior of Isomalto/Malto‐Polysaccharides Using Human Fecal Inoculum Indicates Prebiotic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

enzymatic synthesis pathway of Isomaltopentaose

An In-depth Technical Guide to the Enzymatic Synthesis of Isomaltopentaose

Introduction

This compound is a linear oligosaccharide composed of five glucose units linked by α-1,6 glycosidic bonds. As part of the broader family of isomaltooligosaccharides (IMOs), it is recognized for its prebiotic properties, low digestibility, and potential applications in functional foods and pharmaceuticals.[1][2] Enzymatic synthesis has emerged as the preferred method for producing this compound and other IMOs due to its high specificity, mild reaction conditions, and higher yields compared to chemical synthesis or direct extraction.[3][4]

This technical guide provides a comprehensive overview of the core enzymatic pathways for this compound synthesis. It details the key enzymes, substrates, and reaction mechanisms, presents quantitative data from relevant studies, and outlines detailed experimental protocols. The content is tailored for researchers, scientists, and drug development professionals engaged in carbohydrate chemistry and biotechnology.

Core Enzymatic Synthesis Pathways

The enzymatic synthesis of this compound primarily relies on the transglycosylation activity of specific glycoside hydrolases or glycosyltransferases.[3][5][6] In this process, an enzyme cleaves a glycosidic bond in a donor substrate and transfers the liberated glucosyl moiety to an acceptor molecule, forming a new glycosidic bond. For this compound, the key is the formation of α-1,6 linkages. Two principal enzymatic routes are employed for this purpose.

Pathway 1: α-Glucosidase and α-Transglucosidase Mediated Synthesis

This is the most common route for commercial IMO production. It utilizes enzymes that possess both hydrolytic and transglycosylating capabilities.[7]

-

Enzymes : α-Glucosidase (EC 3.2.1.20) and α-Transglucosidase (EC 2.4.1.24), often sourced from fungi like Aspergillus niger.[3][8] These enzymes belong to the Glycoside Hydrolase family 31 and operate via a retaining mechanism, which is crucial for their transglycosylation function.[3][9]

-

Donor Substrate : Maltooligosaccharides with α-1,4 linkages, such as maltose (B56501), maltotriose, or maltodextrins derived from starch.[5][10]

-

Acceptor Substrate : Glucose, maltose, or another isomaltooligosaccharide. The nature of the acceptor influences the final product profile.[3]

-

Mechanism : The enzyme first hydrolyzes an α-1,4 glycosidic bond from the non-reducing end of a donor molecule, forming a glucosyl-enzyme intermediate. This intermediate can then be transferred to one of two acceptors:

The synthesis of this compound occurs through a stepwise elongation. For instance, isomaltotetraose (B46569) can act as an acceptor for a glucosyl unit from maltose (donor) to form this compound. This process is a dynamic equilibrium, with synthesis and hydrolysis occurring concurrently.

Pathway 2: Glucansucrase (Dextransucrase) Mediated Synthesis

This pathway uses sucrose (B13894) as the primary source of glucose units.

-

Enzyme : Dextransucrase (EC 2.4.1.5), a type of glucansucrase produced by lactic acid bacteria such as Leuconostoc mesenteroides.[4][11]

-

Donor Substrate : Sucrose.[11]

-

Acceptor Substrate : An acceptor molecule like maltose is required to initiate the synthesis of IMOs.[4][12] If no acceptor is present, the enzyme will polymerize glucose into dextran.

-

Mechanism : Dextransucrase cleaves the glycosidic bond in sucrose, releasing fructose.[13] The remaining glucose unit is transferred to the C6 hydroxyl group of the acceptor molecule (e.g., maltose), forming panose (B1197878) (Glc-α-1,6-Glc-α-1,4-Glc). This new oligosaccharide can then act as an acceptor for subsequent glucose transfers from sucrose, leading to the formation of a homologous series of IMOs, including this compound, with exclusively α-1,6 linkages.[14]

Visualization of Pathways and Workflows

The following diagrams illustrate the core enzymatic reactions and a typical experimental workflow for producing IMOs.

References

- 1. researchgate.net [researchgate.net]

- 2. BRPI1103910A2 - Isomaltooligosaccharides production and uses - Google Patents [patents.google.com]

- 3. Synthesis of Isomaltooligosaccharides by Saccharomyces cerevisiae Cells Expressing Aspergillus niger α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. cmapspublic3.ihmc.us [cmapspublic3.ihmc.us]

- 7. openknowledge.fao.org [openknowledge.fao.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. orbit.dtu.dk [orbit.dtu.dk]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. opendata.uni-halle.de [opendata.uni-halle.de]

- 14. Synthesis and characterization of isomaltulose-derived oligosaccharides produced by transglucosylation reaction of Leuconostoc mesenteroides dextransucrase - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of Isomaltopentaose

An In-depth Technical Guide to the Physical and Chemical Properties of Isomaltopentaose

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. This compound is a key member of the isomaltooligosaccharide (IMO) family, which are glucose oligomers primarily connected by α-D-(1,6) glycosidic linkages.[1][2] As a pentasaccharide, it is composed of five glucose units. These oligosaccharides are recognized for their functional properties, including use as a prebiotic and a low-calorie sweetener.[1] This document details its structural and functional characteristics, provides methodologies for its analysis, and summarizes key quantitative data.

Physical Properties

This compound shares many physical characteristics with other isomaltooligosaccharides, typically appearing as a white, crystalline powder in its purified, solid form or as a component in viscous syrups.[1][2] The physical properties are largely dictated by its molecular size and the prevalence of hydroxyl groups, which facilitate hydrogen bonding.

Table of Physical Properties

| Property | Value | Notes / References |

| IUPAC Name | α-D-Glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→6)-D-glucopyranose | Based on structure |

| Molecular Formula | C₃₀H₅₂O₂₆ | Derived from (C₆H₁₀O₅)₅ • H₂O |

| Molecular Weight | 828.72 g/mol | [3][4] |

| Appearance | White crystalline powder or component of a clear syrup. | [1][2] |

| Melting Point | Data not available. Decomposes at high temperatures. | High-purity IMOs are stable up to 352.5°C.[5] The α-1,4 linked isomer, maltopentaose, decomposes at >168°C.[6] |

| Solubility | High solubility in water; limited solubility in alcohols. | A specific g/100mL value is not available. IMOs are noted for high moisture-retaining capacity and solubility.[7] The solubility of oligosaccharides in ethanol/water mixtures decreases as the degree of polymerization increases.[8] |

| Optical Rotation, [α] | Data not available. | As a chiral molecule, it is optically active. |

| Water Activity (Aw) | Low | IMOs generally have low water activity, which contributes to preservative properties.[2] |

| Viscosity | High | The viscosity of IMO syrups is higher than that of sucrose (B13894) solutions of the same concentration.[2] |

Chemical Properties

This compound is a reducing sugar due to the free hemiacetal group at one end of the chain. Its chemical behavior is characterized by the stability of its α-(1,6) glycosidic bonds to certain enzymes and pH conditions, as well as its participation in non-enzymatic browning reactions.

Table of Chemical Properties

| Property | Description | References |

| Structure | A linear oligosaccharide of five D-glucose units linked by α-(1,6) glycosidic bonds. | [2][9] |

| Hydrolysis | Resistant to hydrolysis by common digestive enzymes like α-amylase, which target α-(1,4) linkages. It can be hydrolyzed by specific enzymes such as isomaltase or oligo-1,6-α-glucosidase.[10] | |

| pH Stability | Highly stable in acidic conditions. Isomaltooligosaccharides do not readily decompose even when heated at 120°C at a pH of 3.0. | [2][11][12] |

| Thermal Stability | High. High-purity isomaltooligosaccharides have been shown to be chemically stable up to 352.5°C. | [5] Thermal degradation at high temperatures can occur via caramelization.[13] |

| Maillard Reaction | As a reducing sugar, it readily undergoes the Maillard reaction with amino acids when heated, leading to the formation of brown-colored, flavored compounds (melanoidins) and other Maillard reaction products (MRPs). | [12][14] |

| Fermentability | Fermented by beneficial gut bacteria, such as Bifidobacteria, which underpins its prebiotic effect. | [1] |

Experimental Protocols

This section details the methodologies for determining key physical and chemical properties of this compound.

Determination of Melting Point (Capillary Method)

The melting point of a pure substance is a key indicator of purity. For sugars like this compound, heating often leads to decomposition rather than a sharp melting point.

Principle: A small, powdered sample is heated at a controlled rate in a capillary tube. The temperature range from the point at which the substance begins to melt (collapse point) to the point at which it is completely liquid (clear point) is recorded.[13]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital instrument)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle or spatula for sample preparation

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the sample in a mortar.

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample until a small amount of material enters the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down. Repeat until a packed column of 2-3 mm is achieved.[13]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating rate (e.g., 10°C/min) to determine an approximate melting/decomposition range.[13]

-

For an accurate measurement, prepare a new sample and heat rapidly to about 15-20°C below the approximate range.

-

Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2. For decomposing samples, note the temperature at which charring or browning begins.

-

-

Special Considerations for Sugars: Sugars often decompose upon melting. It is crucial to note any color changes (e.g., browning, charring). For hygroscopic samples, sealing the capillary tube with a flame can prevent degradation from absorbed moisture.[13]

Analysis by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is the gold standard for the separation and quantification of carbohydrates, including oligosaccharides like this compound, without the need for derivatization.[5]

Principle: At high pH (>12), the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated as anions on a strong anion-exchange column.[5] Eluted analytes are detected with high sensitivity using pulsed amperometry, where a repeating series of potentials is applied to a gold electrode to measure the current generated by the oxidation of the carbohydrate.

Apparatus & Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a non-metallic (PEEK) flow path.

-

Pulsed Amperometric Detector with a gold working electrode.

-

Anion-exchange column (e.g., Dionex CarboPac™ series).

-

Eluent A: Deionized water

-

Eluent B: Sodium hydroxide (B78521) solution (e.g., 500 mM)

-

Eluent C: Sodium acetate (B1210297) solution (e.g., 1 M)

-

This compound standard and prepared sample solutions.

Procedure:

-

Sample Preparation: Dissolve samples and standards in high-purity deionized water. Filter through a 0.22 µm syringe filter if necessary to remove particulates.

-

Chromatographic Conditions:

-

Column: CarboPac™ PA1, PA100, or PA200 are commonly used for oligosaccharide separations.

-

Mobile Phase: A gradient of sodium acetate in a sodium hydroxide solution is used to elute the oligosaccharides. A typical gradient might be:

-

Initial: 100 mM NaOH

-

Gradient: 0-30 min, linear gradient from 0 to 500 mM sodium acetate in 100 mM NaOH.

-

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 30°C.

-

-

Detection: Use a PAD waveform optimized for carbohydrates.

-

Analysis: Inject the prepared standard solution to determine the retention time for this compound. Inject the sample solution and identify the this compound peak by comparing retention times. Quantification is achieved by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.

Key Pathways and Workflows

Enzymatic Hydrolysis of this compound

This compound is resistant to digestion in the upper gastrointestinal tract but can be broken down by specific enzymes. This diagram illustrates the stepwise hydrolysis by an oligo-1,6-glucosidase (isomaltase).

Caption: Enzymatic hydrolysis of this compound.

Experimental Workflow for HPAEC-PAD Analysis

This diagram outlines the logical flow for analyzing an unknown sample for the presence and quantity of this compound using HPAEC-PAD.

Caption: Workflow for oligosaccharide analysis via HPAEC-PAD.

Simplified Maillard Reaction Pathway

This compound, as a reducing sugar, can initiate the Maillard reaction. This diagram shows the three major stages of this complex non-enzymatic browning process.

Caption: The three main stages of the Maillard reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. biosynth.com [biosynth.com]

- 3. An Optical Chiral Sensor Based on Weak Measurement for the Real-Time Monitoring of Sucrose Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermal Decomposition of Corn Starch with Different Amylose/Amylopectin Ratios in Open and Sealed Systems [cerealsgrains.org]

- 5. Preparation and Physicochemical Properties of High-purity Isomaltooligosaccharides by Sequential Simulated Moving Bed Chromatography [agris.fao.org]

- 6. Maltopentaose - CARBOEXPERT [carboexpert.com]

- 7. prebioticassociation.org [prebioticassociation.org]

- 8. youtube.com [youtube.com]

- 9. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lactose CAS#: 63-42-3 [m.chemicalbook.com]

- 11. BR102014012022B1 - isomalto-oligosaccharide composition containing isomaltulose, method of preparation, sweetener and food product - Google Patents [patents.google.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Isomaltopentaose: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Properties, Biological Activity, and Pharmaceutical Applications of Isomaltopentaose.

Introduction

This compound is a linear oligosaccharide composed of five glucose units linked by α-1,6 glycosidic bonds. As a member of the isomaltooligosaccharide (IMO) family, it is gaining significant attention in the fields of food science, biotechnology, and pharmacology.[1] This technical guide provides a comprehensive overview of this compound, including its fundamental properties, synthesis and purification methods, biological activities with a focus on cellular signaling, and its emerging applications in drug development. This document is intended for researchers, scientists, and professionals involved in drug discovery and formulation.

Core Properties of this compound

This compound is a non-digestible oligosaccharide, which allows it to function as a prebiotic in the gastrointestinal tract.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6082-32-2 | |

| Molecular Formula | C₃₀H₅₂O₂₆ | |

| Molecular Weight | 828.7 g/mol | |

| Appearance | White powder | |

| Solubility | Soluble in water | |

| Glycosidic Linkage | α-1,6 | [1] |

Synthesis and Purification of this compound

This compound is typically produced as part of an isomaltooligosaccharide (IMO) mixture through the enzymatic treatment of starch or maltose (B56501). The general workflow involves liquefaction and saccharification of starch, followed by a transglucosylation reaction catalyzed by enzymes such as α-glucosidase. Subsequent purification steps are necessary to isolate this compound from other oligosaccharides of varying degrees of polymerization.

Experimental Protocol: Enzymatic Production and Purification of Isomaltooligosaccharides (IMOs)

This protocol outlines a general method for producing a mixture of IMOs, from which this compound can be isolated.

1. Enzymatic Synthesis of IMOs:

-

Substrate Preparation: Prepare a solution of 50 g/L maltose in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0).

-

Enzyme Addition: Introduce an α-glucosidase with transglucosidase activity (e.g., from Bacillus subtilis) to the maltose solution.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with agitation for a specified period (e.g., 36-48 hours) to allow for the synthesis of IMOs.[2]

-

Enzyme Inactivation: Terminate the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.[2]

-

Removal of Monosaccharides: The resulting IMO syrup can be purified by fermenting with yeast (Saccharomyces cerevisiae or Saccharomyces carlsbergensis) to remove residual glucose and maltose.[3]

2. Purification of this compound:

-

Size Exclusion Chromatography (SEC): The IMO mixture is subjected to SEC to separate the oligosaccharides based on their degree of polymerization.[2][4]

-

Analysis:

Caption: Workflow for the production and purification of this compound.

Biological Activity and Signaling Pathways

This compound and related IMOs exert their biological effects through two primary mechanisms: direct interaction with host cell receptors and indirect modulation of gut microbiota.

Direct Immunomodulatory Effects via Toll-Like Receptors

Recent studies have shown that isomalto/malto-polysaccharides (IMMPs), a class of molecules that includes this compound, can directly stimulate immune cells by activating Toll-like receptors (TLRs), specifically TLR2 and TLR4. This activation triggers a downstream signaling cascade culminating in the activation of the transcription factor NF-κB, a key regulator of inflammatory and immune responses.

The activation of TLR4 by IMMPs leads to the recruitment of adaptor proteins such as MyD88 and TRIF. This initiates a phosphorylation cascade involving IRAK and TRAF6, ultimately leading to the phosphorylation and degradation of IκBα. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory cytokines like TNF-α and IL-6.

Caption: TLR4 signaling pathway activated by this compound.

Experimental Protocol: NF-κB Activation Assay

This protocol describes a method to assess the activation of NF-κB in response to this compound stimulation using a reporter gene assay.

-

Cell Culture: Use a cell line that expresses TLR4 and is stably transfected with an NF-κB-inducible reporter gene, such as HEK-Blue™ hTLR4 cells.

-

Cell Seeding: Plate the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Stimulation: Treat the cells with varying concentrations of purified this compound. Include a positive control (e.g., LPS) and a negative control (vehicle).

-

Incubation: Incubate the cells for a sufficient period (e.g., 16-24 hours) to allow for reporter gene expression.

-

Detection: Measure the activity of the reporter enzyme (e.g., secreted alkaline phosphatase) in the cell culture supernatant according to the manufacturer's instructions.

-

Data Analysis: Quantify the level of NF-κB activation by comparing the reporter activity in this compound-treated cells to the controls.

Indirect Effects via Gut Microbiota Modulation

As a prebiotic, this compound is fermented by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus. This fermentation process leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. These SCFAs have profound effects on host physiology, including:

-

Maintaining intestinal barrier integrity.

-

Modulating the immune system.

-

Influencing host metabolism.

The signaling pathways affected by SCFAs are diverse and include the activation of G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).

Applications in Drug Development

The unique properties of this compound make it a promising candidate for various applications in drug development, from use as a functional excipient to a component of advanced drug delivery systems.

As a Pharmaceutical Excipient

This compound can be used as a stabilizer and bulking agent in pharmaceutical formulations. Its low hygroscopicity and high stability make it suitable for solid dosage forms.

In Drug Delivery Systems

Oligosaccharides are being explored for the development of novel drug delivery systems due to their biocompatibility and biodegradability. This compound can be chemically modified to form hydrogels or nanoparticles for the controlled release of therapeutic agents.

Experimental Protocol: Preparation of an this compound-Based Hydrogel for Drug Delivery

This protocol provides a conceptual framework for the formulation of an this compound-based hydrogel.

-

Functionalization of this compound: Chemically modify this compound to introduce cross-linkable groups (e.g., acrylate (B77674) or methacrylate (B99206) groups).

-

Hydrogel Formulation:

-

Dissolve the functionalized this compound in an aqueous buffer.

-

Add the drug to be encapsulated.

-

Incorporate a photoinitiator.

-

-

Cross-linking: Expose the solution to UV light to initiate polymerization and form the hydrogel network, entrapping the drug molecules.

-

Characterization:

-

Swelling Ratio: Determine the water absorption capacity of the hydrogel.

-

Mechanical Strength: Measure the compressive or tensile strength.

-

Drug Loading and Entrapment Efficiency: Quantify the amount of drug successfully incorporated into the hydrogel.

-

In Vitro Drug Release: Monitor the release of the drug from the hydrogel over time in a simulated physiological fluid.

-

Caption: Formulation of an this compound-based hydrogel for drug delivery.

Conclusion

This compound is a versatile oligosaccharide with significant potential in both the nutraceutical and pharmaceutical industries. Its prebiotic properties and ability to directly modulate the immune system through TLR signaling pathways present exciting opportunities for the development of novel functional foods and immunomodulatory therapies. Furthermore, its physicochemical characteristics make it a suitable candidate for use as a pharmaceutical excipient and as a building block for advanced drug delivery systems. Further research is warranted to fully elucidate its mechanisms of action and to translate its potential into clinical applications.

References

- 1. Isomaltooligosaccharide - Wikipedia [en.wikipedia.org]

- 2. Production of a Series of Long-Chain Isomaltooligosaccharides from Maltose by Bacillus subtilis AP-1 and Associated Prebiotic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Production of high-purity isomalto-oligosaccharides syrup by the enzymatic conversion of transglucosidase and fermentation of yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

Isomaltopentaose: A Technical Guide to its Solubility and Stability for Researchers and Drug Development Professionals

Introduction: Isomaltopentaose is a branched oligosaccharide consisting of five glucose units linked primarily by α-1,6 glycosidic bonds. As a member of the isomaltooligosaccharide (IMO) family, it is recognized for its prebiotic properties and potential applications in the food and pharmaceutical industries. This technical guide provides an in-depth overview of the solubility and stability of this compound, crucial parameters for its application in research, drug development, and functional food formulation.

Solubility of this compound

1.1. Aqueous Solubility

Isomaltooligosaccharides are typically available as syrups or spray-dried powders, indicating their high solubility in water. The solubility of oligosaccharides is influenced by their degree of polymerization (DP); however, for smaller oligosaccharides like this compound (DP=5), solubility in water is expected to be very high across a range of temperatures.

1.2. Solubility in Organic Solvents and Aqueous-Organic Mixtures

The solubility of oligosaccharides decreases in less polar solvents. In ethanol-water mixtures, the solubility of maltooligosaccharides, which are structurally similar to isomaltooligosaccharides, decreases with an increasing concentration of ethanol (B145695) and an increasing degree of polymerization[1][2]. This principle is often utilized in the fractionation and purification of oligosaccharide mixtures. It can be inferred that this compound will have limited solubility in pure ethanol and other organic solvents.

Table 1: General Solubility Trends of Oligosaccharides

| Solvent System | General Solubility Trend for Oligosaccharides | Inferred Solubility of this compound |

| Water | High | Very High |

| Ethanol | Low to Insoluble | Very Low |

| Methanol | Low to Sparingly Soluble | Low |

| Dimethylformamide (DMF) | Moderately Soluble (for Maltopentaose) | Likely Moderately Soluble |

| Dimethyl Sulfoxide (DMSO) | Moderately Soluble (for Maltopentaose) | Likely Moderately Soluble |

| Ethanol/Water Mixtures | Solubility decreases with increasing ethanol concentration and increasing DP.[1][2] | Moderately soluble, dependent on the ethanol:water ratio |

1.3. Hygroscopicity

Hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, is an important consideration for the storage and handling of powdered forms of this compound. Isomaltooligosaccharide powders can have low hygroscopicity, a desirable characteristic for preventing caking and maintaining flowability.[3] The hygroscopicity of IMO compositions is influenced by the content of branched sugars with a degree of polymerization of four or higher.[3]

Stability of this compound

The stability of this compound is a critical factor in its application, particularly in food processing which can involve a range of temperatures and pH conditions, as well as in biological environments where enzymatic degradation can occur.

2.1. pH Stability

Isomaltooligosaccharides are known to be very stable under low pH conditions.[4] Studies on long-chain IMOs have shown high stability in acidic conditions, such as pH 3.0, which is representative of the pH found in some acidic foods and the stomach.[4] This suggests that this compound is likely to remain intact during passage through the stomach. In contrast, some other oligosaccharides, like fructooligosaccharides (FOS), are more susceptible to hydrolysis at acidic pH.[5][6]

2.2. Thermal Stability

IMOs exhibit good stability at moderately high temperatures typical of food processing.[4] The thermal degradation of carbohydrates generally involves caramelization at very high temperatures and the Maillard reaction in the presence of amino acids. At temperatures relevant to food processing (e.g., pasteurization), the stability of oligosaccharides is generally good, although some degradation can occur with prolonged heating, especially at low pH.[7][8] For instance, studies on fructooligosaccharides have shown that their degradation follows first-order kinetics and is more rapid at lower pH and higher temperatures.[6][9] While specific kinetic data for this compound is not available, a similar trend can be expected.

Table 2: Factors Affecting the Stability of this compound

| Condition | General Effect on Isomaltooligosaccharides | Inferred Stability of this compound |

| Low pH (e.g., 2-4) | High stability.[4] | High |

| Neutral pH (e.g., 6-8) | High stability. | High |

| High pH (e.g., >9) | Generally stable, but degradation can occur at very high pH and temperature. | Moderately High |

| Elevated Temperature | Stable at typical food processing temperatures.[4] Degradation can occur at very high temperatures.[7][8] | High |

| Enzymatic Conditions | Susceptible to hydrolysis by α-glucosidases and oligo-α-1,6-glucosidases.[4] | Low in the presence of specific enzymes |

2.3. Enzymatic Stability

This compound is resistant to digestion by human salivary and pancreatic amylases due to its α-1,6 glycosidic linkages. However, it can be hydrolyzed by α-glucosidases and oligo-α-1,6-glucosidases, which are present in the small intestine and are also produced by various microorganisms.[4] This enzymatic degradation is fundamental to its prebiotic activity, as it is fermented by beneficial gut bacteria.

2.4. Maillard Reaction

Like other reducing sugars, this compound can participate in the Maillard reaction with amino acids, peptides, or proteins, especially upon heating. This non-enzymatic browning reaction can lead to the formation of a complex mixture of compounds that can affect the color, flavor, and nutritional properties of a product.

Experimental Protocols

This section provides detailed methodologies for key experiments to determine the solubility and stability of this compound.

3.1. Determination of Aqueous Solubility

Objective: To determine the saturation solubility of this compound in water at different temperatures.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound powder to a known volume of deionized water in sealed vials.

-

Equilibration: Place the vials in a shaking water bath set at a constant temperature (e.g., 25°C, 37°C, 50°C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Quantification: Carefully withdraw a known volume of the supernatant, dilute it appropriately with deionized water, and determine the concentration of this compound using a suitable analytical method such as High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RI).

-

Calculation: The solubility is expressed as g/100 mL or mol/L.

3.2. Assessment of Stability under Different pH Conditions

Objective: To evaluate the stability of this compound at various pH values over time.

Methodology:

-

Preparation of Solutions: Prepare solutions of this compound of a known concentration in buffers of different pH values (e.g., pH 2, 4, 7, and 9).

-

Incubation: Store the solutions in sealed containers at a constant temperature (e.g., 37°C or a higher temperature to accelerate degradation).

-

Sampling: At specific time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution.

-

Analysis: Immediately analyze the samples by HPLC to quantify the remaining this compound and identify any degradation products.

-

Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.

3.3. Evaluation of Thermal Stability

Objective: To assess the degradation of this compound at elevated temperatures.

Methodology:

-

Sample Preparation: Prepare an aqueous solution of this compound of a known concentration.

-

Thermal Treatment: Aliquot the solution into sealed, heat-resistant vials and subject them to different temperatures (e.g., 80°C, 100°C, 120°C) in a heating block or oven for various durations.

-

Cooling and Analysis: After the specified time, rapidly cool the vials to room temperature and analyze the samples by HPLC to determine the concentration of remaining this compound.

-

Kinetic Analysis: Determine the degradation rate constants at each temperature and use the Arrhenius equation to calculate the activation energy for the degradation process.

3.4. Enzymatic Hydrolysis Assay

Objective: To determine the susceptibility of this compound to enzymatic degradation.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing a buffered solution of this compound and a specific enzyme (e.g., α-glucosidase).

-

Incubation: Incubate the reaction mixture at the optimal temperature and pH for the enzyme's activity.

-

Time-Course Sampling: At various time points, take aliquots of the reaction mixture and stop the enzymatic reaction by heat inactivation or the addition of a chemical inhibitor.

-

Product Analysis: Analyze the samples by HPLC or Thin Layer Chromatography (TLC) to monitor the disappearance of the this compound peak and the appearance of hydrolysis products (e.g., glucose, isomaltose).

Visualizations

The following diagrams illustrate the experimental workflows for determining the solubility and stability of this compound.

Conclusion

This compound is a highly water-soluble oligosaccharide with notable stability under acidic and moderate thermal conditions, making it a robust ingredient for various applications. Its solubility is expected to decrease in less polar solvents, a characteristic that can be exploited for its purification. While resistant to digestion by common amylases, it is susceptible to hydrolysis by specific α-glucosidases, which is key to its prebiotic function. The provided experimental protocols offer a framework for researchers and drug development professionals to quantitatively assess the solubility and stability of this compound for their specific applications. Further research to generate specific quantitative solubility and stability data for pure this compound would be a valuable addition to the scientific literature.

References

- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 2. Short-Chain Polysaccharide Analysis in Ethanol-Water Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KR20120095140A - Isomalto-oligosaccharide powder composition with low hygroscopicity and high flowability, and manufacturing method thereof - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Effect of temperature and pH on the degradation of fructo-oligosaccharides | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions [pnfs.or.kr]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on Isomaltopentaose and its Role in Gut Health

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomaltopentaose, a glucose oligomer with a degree of polymerization of five (DP5), is a component of isomaltooligosaccharides (IMOs).[1] As a potential prebiotic, it resists digestion in the upper gastrointestinal tract and is selectively fermented by beneficial gut bacteria in the colon. This guide provides a comprehensive overview of the current scientific understanding of this compound and its impact on gut health. It details its effects on the gut microbiota, the production of short-chain fatty acids (SCFAs), and the integrity of the gut barrier. This document synthesizes available quantitative data, outlines relevant experimental protocols, and visualizes key biological pathways to support further research and development in this area.

Introduction: this compound Structure and Properties

This compound is a carbohydrate molecule consisting of five glucose units. It is primarily characterized by the presence of α-D-(1,6)-glycosidic bonds, which are resistant to hydrolysis by human digestive enzymes.[1] This resistance allows it to reach the colon intact, where it can be utilized by the resident microbiota. This compound is a component of isomaltooligosaccharides (IMOs), which are commercially produced by the enzymatic treatment of starch.[1] The specific structure of this compound within an IMO mixture can vary depending on the production process, potentially including both α-1,6 and α-1,4 linkages.[1]

Role in Gut Health

Modulation of Gut Microbiota

This compound, as a key component of IMOs, is known to selectively stimulate the growth of beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species.[2][3] This prebiotic effect is attributed to the ability of these bacteria to utilize oligosaccharides with α-1,6 linkages for their growth and metabolism.

Table 1: Effect of Isomaltooligosaccharides (IMOs) on Gut Microbiota Composition

| Bacterial Genus | Change in Relative Abundance | Study Details | Reference |

| Bifidobacterium | Significant Increase | In vitro fermentation of IMOs (DP2-10) with infant fecal microbiota. | [4] |

| Lactobacillus | Significant Increase | In vitro fermentation of IMOs (DP2-6) with Lactobacillus reuteri. | [2] |

| Bacteroides | Increased Gene Expression | Metatranscriptomic analysis of in vitro fermentation of isomalto/malto-polysaccharides. | [5] |

Note: Data presented is for IMO mixtures, as specific quantitative data for pure this compound is limited. The effects are generally attributed to the non-digestible oligosaccharide fraction, which includes this compound.

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of this compound by gut bacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[6][7] These SCFAs play a crucial role in maintaining gut homeostasis, serving as an energy source for colonocytes (especially butyrate), regulating intestinal pH, and influencing host metabolism and immune function.[6]

Table 2: Short-Chain Fatty Acid Production from In Vitro Fermentation of Isomaltooligosaccharides (IMOs)

| SCFA | Concentration Change | Fermentation Conditions | Reference |

| Acetate | Major product | In vitro fermentation of IMMPs with human fecal inoculum. | [8] |

| Propionate | Increased production | In vitro fermentation of IMOs with human fecal inoculum from Prevotella-type enterotype. | [9] |

| Butyrate | Increased production | In vitro fermentation of IMOs with human fecal inoculum from Prevotella-type enterotype. | [9] |

| Total SCFAs | Significant increase | In vitro fermentation of various oligosaccharides. | [7] |

Note: The specific ratios and total amounts of SCFAs produced can be influenced by the composition of the gut microbiota and the specific structure of the fermented oligosaccharide.

Enhancement of Gut Barrier Function

SCFAs produced from this compound fermentation contribute to the integrity of the intestinal barrier. They provide energy to epithelial cells and can upregulate the expression of tight junction proteins, such as occludin and zonula occludens-1 (ZO-1). A stronger gut barrier prevents the translocation of harmful substances like lipopolysaccharides (LPS) from the gut lumen into the bloodstream, thereby reducing systemic inflammation. Some prebiotics may also directly interact with intestinal epithelial cells to enhance barrier function.[10]

Table 3: Indicators of Gut Barrier Function Influenced by Prebiotics and SCFAs

| Parameter | Effect | Mechanism | Reference |

| Transepithelial Electrical Resistance (TEER) | Increase | Enhanced tight junction integrity. | [11][12] |

| Zonulin Expression | Potential Decrease | Zonulin is a modulator of intestinal permeability. | [13][14][15] |

| Occludin Expression | Potential Increase | Tight junction protein crucial for barrier function. | [14] |

Note: Direct evidence for this compound is limited; these effects are inferred from studies on other prebiotics and the known functions of SCFAs.

Experimental Protocols

In Vitro Fermentation of this compound using Human Fecal Slurry

This protocol is adapted from methodologies described for the in vitro fermentation of oligosaccharides.[16][17][18][19]

Objective: To assess the fermentability of this compound by the human gut microbiota and to quantify the production of short-chain fatty acids.

Materials:

-

This compound (purified)

-

Fresh human fecal samples from healthy donors (screened for antibiotic use)

-

Anaerobic basal medium (containing peptone, yeast extract, salts, and a reducing agent like L-cysteine)

-

Phosphate-buffered saline (PBS), anaerobic

-

Anaerobic chamber or jars with gas-generating systems

-

Gas chromatograph (GC) for SCFA analysis

Procedure:

-

Fecal Slurry Preparation: Within 2 hours of collection, homogenize fresh fecal samples in anaerobic PBS to create a 10% (w/v) slurry.[16]

-

Fermentation Setup: In an anaerobic chamber, add the fecal slurry to the anaerobic basal medium at a 1:10 (v/v) ratio.

-

Substrate Addition: Add this compound to the fermentation vessels to a final concentration of 1% (w/v). Include a negative control (no added carbohydrate) and a positive control (e.g., inulin).

-

Incubation: Incubate the fermentation vessels at 37°C under anaerobic conditions for up to 48 hours.

-

Sampling: Collect samples at various time points (e.g., 0, 6, 12, 24, 48 hours) for pH measurement, SCFA analysis, and microbial community analysis.

-

SCFA Analysis: Centrifuge the collected samples to pellet bacterial cells. Filter-sterilize the supernatant and analyze for SCFA concentrations using gas chromatography.[16]

Assessment of Gut Barrier Function using Caco-2 Cell Monolayers

This protocol is based on standard methods for assessing intestinal barrier integrity in vitro.[11][12][20][21]

Objective: To determine the effect of this compound and its fermentation products on the integrity of an intestinal epithelial cell monolayer.

Materials:

-

Caco-2 cells

-

Transwell permeable supports

-

Cell culture medium (e.g., DMEM)

-

Fermentation supernatants from the in vitro fermentation of this compound

-

Millicell-ERS volt-ohmmeter for Transepithelial Electrical Resistance (TEER) measurement

-

Antibodies for tight junction proteins (e.g., anti-occludin, anti-ZO-1) for immunofluorescence or Western blotting

Procedure:

-

Cell Culture: Seed Caco-2 cells on Transwell permeable supports and culture until a confluent monolayer is formed (typically 18-21 days).

-

TEER Measurement: Monitor the formation of a tight barrier by measuring the TEER. A stable, high TEER value indicates a confluent and well-differentiated monolayer.[12][21]

-

Treatment: Treat the apical side of the Caco-2 monolayers with different concentrations of purified this compound or with sterile supernatants from the in vitro fermentation of this compound.

-

TEER Monitoring: Measure the TEER at regular intervals after treatment to assess changes in barrier integrity. A decrease in TEER suggests a disruption of the tight junctions.[11]

-

Tight Junction Protein Analysis (Optional): After treatment, lyse the cells and analyze the expression and localization of tight junction proteins using Western blotting or immunofluorescence microscopy.

Signaling Pathways and Visualizations

The beneficial effects of this compound on gut health are mediated through complex signaling pathways initiated by its fermentation products, primarily SCFAs.

SCFA Signaling in Intestinal Epithelial Cells

SCFAs can activate G-protein coupled receptors (GPCRs), such as GPR41 and GPR43, on the surface of intestinal epithelial cells. This activation can trigger downstream signaling cascades that influence various cellular processes, including the strengthening of the gut barrier and modulation of immune responses.

Caption: SCFA signaling pathway in intestinal epithelial cells.

Experimental Workflow for In Vitro Fermentation and Analysis

The following diagram illustrates a typical workflow for studying the prebiotic effects of this compound in an in vitro setting.

Caption: Workflow for in vitro analysis of this compound.

Conclusion and Future Directions

This compound, a key component of IMOs, demonstrates significant potential as a prebiotic for improving gut health. Its ability to selectively stimulate beneficial gut bacteria, lead to the production of health-promoting SCFAs, and contribute to the maintenance of a robust gut barrier underscores its importance. While much of the current data is derived from studies on IMO mixtures, the consistent findings point towards the beneficial effects of its non-digestible fractions, including this compound.

Future research should focus on elucidating the specific effects of purified this compound to distinguish its activity from other components in IMO preparations. Further in vivo studies and well-controlled human clinical trials are necessary to fully understand its physiological effects and to determine optimal dosages for promoting gut health. A deeper investigation into the specific molecular signaling pathways activated by this compound in intestinal epithelial and immune cells will provide a more complete picture of its mechanisms of action and could pave the way for its targeted use in functional foods and therapeutics.

References

- 1. Human colostrum oligosaccharides modulate major immunologic pathways of immature human intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structure‐Specific Fermentation of Galacto‐Oligosaccharides, Isomalto‐Oligosaccharides and Isomalto/Malto‐Polysaccharides by Infant Fecal Microbiota and Impact on Dendritic Cell Cytokine Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metatranscriptomic analysis indicates prebiotic effect of isomalto/malto-polysaccharides on human colonic microbiota in-vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Interplay of Dietary Fibers and Intestinal Microbiota Affects Type 2 Diabetes by Generating Short-Chain Fatty Acids [mdpi.com]

- 7. nutrition.ansci.illinois.edu [nutrition.ansci.illinois.edu]

- 8. In Vitro Fermentation Behavior of Isomalto/Malto‐Polysaccharides Using Human Fecal Inoculum Indicates Prebiotic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Galacto-oligosaccharides may directly enhance intestinal barrier function through the modulation of goblet cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rapid decrease in transepithelial electrical resistance of human intestinal Caco-2 cell monolayers by cytotoxic membrane perturbents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Zonulin, a regulator of epithelial and endothelial barrier functions, and its involvement in chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting zonulin and intestinal epithelial barrier function to prevent onset of arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biochemical Modulators of Tight Junctions (TJs): Occludin, Claudin-2 and Zonulin as Biomarkers of Intestinal Barrier Leakage in the Diagnosis and Assessment of Inflammatory Bowel Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An in vitro batch culture study to assess the fermentation of human milk oligosaccharides by faecal microbiota from healthy and irritable bowel syndrome stool donors | Gut Microbiome | Cambridge Core [cambridge.org]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | In vitro digestion and human gut microbiota fermentation of Bletilla striata polysaccharides and oligosaccharides [frontiersin.org]

- 19. mdpi.com [mdpi.com]

- 20. Transepithelial electrical resistance is not a reliable measurement of the Caco-2 monolayer integrity in Transwell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Disruption of Epithelial Barrier of Caco-2 Cell Monolayers by Excretory Secretory Products of Trichinella spiralis Might Be Related to Serine Protease [frontiersin.org]

A Technical Guide to Preliminary Studies on Isomaltopentaose Fermentation